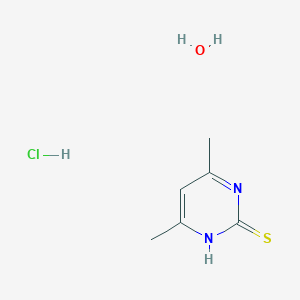
Propargyl triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl triphenylphosphonium bromide is an organophosphorus compound that features a propargyl group attached to a triphenylphosphonium moiety, with bromide as the counterion. This compound is of interest due to its unique chemical properties and its utility in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with propargyl bromide. The reaction typically occurs in an inert solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction proceeds as follows:
Ph3P+HC≡CCH2Br→Ph3P+CH2C≡CHBr−
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Microwave irradiation has also been explored as a method to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Isomerization: The compound can isomerize to form allenyl derivatives under certain conditions.
Addition Reactions: Secondary amines can add to the intermediate allene isomer, leading to the migration of the double bond to the phosphorus atom.
Common Reagents and Conditions
Triethylamine: Used in reactions involving nucleophilic attack on the phosphorus atom.
Secondary Amines: React with the intermediate allene isomer.
Triphenylphosphine: Forms bis-salts with the compound.
Major Products Formed
Bis-salts: Formed with triphenylphosphine.
Allene Derivatives: Formed through isomerization reactions.
Wissenschaftliche Forschungsanwendungen
Propargyl triphenylphosphonium bromide has several applications in scientific research:
Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of propargyl triphenylphosphonium bromide involves its ability to act as an alkylating agent. The propargyl group can undergo nucleophilic substitution reactions, forming new bonds with nucleophiles. The triphenylphosphonium moiety stabilizes the intermediate species formed during these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: Similar structure but with a propyl group instead of a propargyl group.
Propyltriphenylphosphonium bromide: Contains a propyl group instead of a propargyl group.
Uniqueness
Propargyl triphenylphosphonium bromide is unique due to the presence of the propargyl group, which imparts distinct reactivity and allows for the formation of allenyl derivatives. This makes it a valuable compound in synthetic chemistry for creating complex molecular structures .
Eigenschaften
Molekularformel |
C21H19BrP+ |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
triphenyl(prop-2-ynyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1; |
InChI-Schlüssel |
AFZDAWIXETXKRE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077934.png)
![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15077939.png)
![N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide](/img/structure/B15077947.png)
![N-(4-fluorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B15077950.png)
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077954.png)
![Isopropyl (2E)-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B15077955.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15077960.png)
![(2E)-6-methyl-2-(3-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15077968.png)
![5-cyclohexyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B15077975.png)
![methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15077984.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B15077992.png)
![(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078001.png)
![methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)acetyl]amino}benzoate](/img/structure/B15078002.png)
